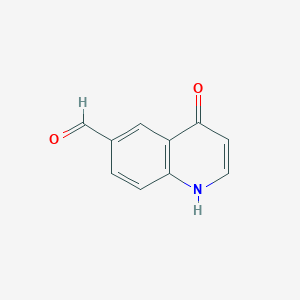

4-Hydroxyquinoline-6-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxyquinoline-6-carbaldehyde is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Scientific Research Applications

The applications of 4-Hydroxyquinoline-6-carbaldehyde can be categorized into several domains:

Medicinal Chemistry

This compound is explored for its potential as a precursor in the synthesis of various pharmaceutical agents. Its derivatives are under investigation for:

- Antimicrobial Activity : Exhibiting efficacy against a range of bacteria and fungi.

- Anticancer Properties : Showing promise in inhibiting the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

- Antiviral Activity : Investigated for potential effects against viral pathogens.

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Pathogen Type | Activity | MIC (μM) |

|---|---|---|

| Gram-positive Bacteria | Antistaphylococcal | 15.625–62.5 |

| Gram-negative Bacteria | Antienterococcal | 62.5–125 |

| Fungi | Anti-Candida | MIC 50.0 μg/mL |

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing complex organic molecules and heterocycles. It is used in:

- Synthesis of Quinoline Derivatives : Its aldehyde functionality allows for further reactions to create various substituted quinolines.

Table: Synthetic Routes

| Reaction Type | Description |

|---|---|

| Vilsmeier-Haack Reaction | Formylation of quinoline derivatives using DMF and POCl₃ |

| Hydroxylation | Introduction of hydroxyl groups using oxidizing agents |

Material Science

The compound is utilized in developing materials with specific electronic and optical properties, including:

- Dyes and Pigments : Its unique structure contributes to color properties in dyes.

The biological activities of this compound are attributed to its ability to interact with various molecular targets, including:

- Metal Ion Binding : The compound can chelate metal ions, enhancing its antimicrobial properties.

- Oxidative Stress Modulation : It influences oxidative stress pathways, potentially leading to apoptosis in cancer cells.

Table: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Metal Ion Chelation | Binds to metal ions affecting microbial growth |

| Oxidative Stress Induction | Modulates pathways leading to cancer cell death |

| Signal Transduction Modulation | Influences enzyme activities critical for cell survival |

化学反应分析

2.1. Condensation Reactions

The aldehyde group at position 6 is highly reactive, enabling:

-

Knoevenagel Condensation : Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form α,β-unsaturated derivatives. This is supported by studies on methyl 4-hydroxyquinoline-3-carboxylate reacting with benzaldehyde to yield acrylate products .

-

Schiff Base Formation : Interaction with primary amines (e.g., piperidine) to generate imine derivatives. Such reactions are common in 4-hydroxyquinoline chemistry for Mannich base synthesis .

2.2. Nucleophilic Additions

-

Grignard Reagents : The aldehyde group could undergo nucleophilic addition with organomagnesium compounds to form secondary alcohols, analogous to reactions observed in 4-hydroxyquinoline-3-carbohydrazide derivatives .

-

Reductive Amination : Conversion to amine derivatives using sodium cyanoborohydride or other reducing agents, a strategy employed in anti-HIV drug development .

2.3. Oxidation and Reduction

-

Oxidation to Carboxylic Acid : The aldehyde may oxidize to 4-hydroxyquinoline-6-carboxylic acid, a compound structurally confirmed (PubChem CID: 49758095) .

-

Reduction to Alcohol : Catalytic hydrogenation or NaBH₄ reduction could yield 4-hydroxyquinoline-6-methanol, similar to reductions in tetrahydroquinoline systems .

Challenges and Research Gaps

-

Synthetic Accessibility : Direct methods for introducing a formyl group at position 6 remain unexplored. Current protocols focus on carboxylates or halides .

-

Stability Issues : Aldehydes in quinoline systems may undergo tautomerization or oxidation under ambient conditions, necessitating stabilizing groups or inert atmospheres .

属性

分子式 |

C10H7NO2 |

|---|---|

分子量 |

173.17 g/mol |

IUPAC 名称 |

4-oxo-1H-quinoline-6-carbaldehyde |

InChI |

InChI=1S/C10H7NO2/c12-6-7-1-2-9-8(5-7)10(13)3-4-11-9/h1-6H,(H,11,13) |

InChI 键 |

NGBNCJBNKRTKNZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1C=O)C(=O)C=CN2 |

规范 SMILES |

C1=CC2=C(C=C1C=O)C(=O)C=CN2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。